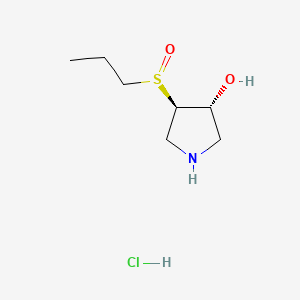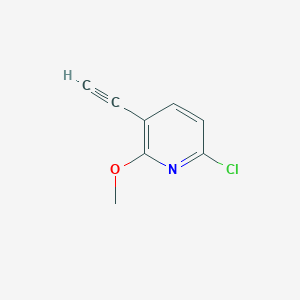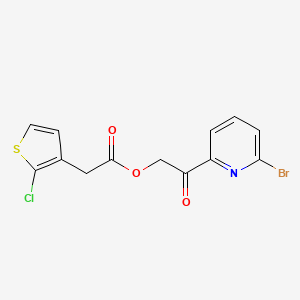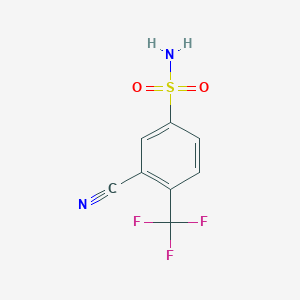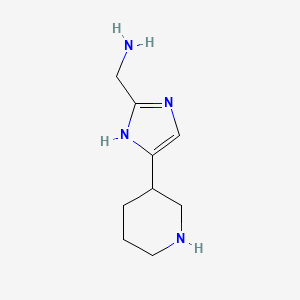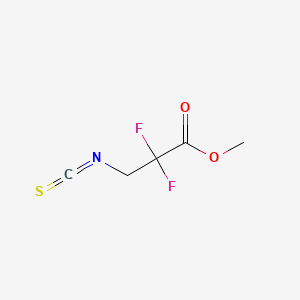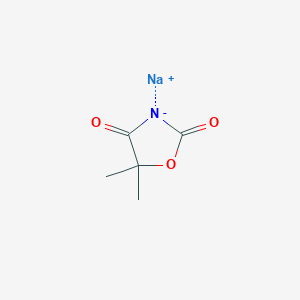
5,5-Dimethyl-2,4-oxazolidinedione sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-3-sodio-1,3-oxazolidine-2,4-dione is an organic compound with the molecular formula C5H6NNaO3. It is a derivative of oxazolidine-2,4-dione, characterized by the presence of a sodium atom and two methyl groups at the 5-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-3-sodio-1,3-oxazolidine-2,4-dione typically involves the reaction of 5,5-dimethyl-1,3-oxazolidine-2,4-dione with a sodium base. One common method is to dissolve 5,5-dimethyl-1,3-oxazolidine-2,4-dione in an appropriate solvent, such as ethanol or methanol, and then add sodium hydroxide or sodium methoxide. The reaction mixture is stirred at room temperature until the formation of the sodium salt is complete. The product is then isolated by filtration and dried under reduced pressure .
Industrial Production Methods
In industrial settings, the production of 5,5-dimethyl-3-sodio-1,3-oxazolidine-2,4-dione can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the continuous addition of 5,5-dimethyl-1,3-oxazolidine-2,4-dione and sodium hydroxide into the reactor, where the reaction takes place. The product is continuously removed, purified, and dried .
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-3-sodio-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The sodium atom can be replaced by other cations through ion exchange reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction Reactions: Reduction can lead to the formation of 5,5-dimethyl-1,3-oxazolidine-2,4-dione.
Common Reagents and Conditions
Substitution: Ion exchange resins or other cation sources.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various cationic derivatives of oxazolidine-2,4-dione.
Oxidation: Oxidized oxazolidine derivatives.
Reduction: 5,5-Dimethyl-1,3-oxazolidine-2,4-dione.
Applications De Recherche Scientifique
5,5-Dimethyl-3-sodio-1,3-oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other oxazolidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as anticonvulsants and anti-inflammatory agents.
Industry: Utilized in the production of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of 5,5-dimethyl-3-sodio-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect calcium channels and neurotransmitter release, which may contribute to its anticonvulsant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-1,3-oxazolidine-2,4-dione: Lacks the sodium atom, making it less reactive in certain substitution reactions.
5,5-Dimethyl-3-potassio-1,3-oxazolidine-2,4-dione: Similar structure but with a potassium atom instead of sodium.
5,5-Dimethyl-3-lithio-1,3-oxazolidine-2,4-dione: Contains a lithium atom, which can lead to different reactivity and applications.
Uniqueness
Its sodium salt form also enhances its solubility and stability compared to other similar compounds .
Propriétés
Numéro CAS |
64047-13-8 |
|---|---|
Formule moléculaire |
C5H6NNaO3 |
Poids moléculaire |
151.10 g/mol |
Nom IUPAC |
sodium;5,5-dimethyl-1,3-oxazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C5H7NO3.Na/c1-5(2)3(7)6-4(8)9-5;/h1-2H3,(H,6,7,8);/q;+1/p-1 |
Clé InChI |
OWGHQPIPPHGSGP-UHFFFAOYSA-M |
SMILES canonique |
CC1(C(=O)[N-]C(=O)O1)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate](/img/structure/B13524211.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine](/img/structure/B13524215.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one](/img/structure/B13524222.png)

